REACTION_CXSMILES
|
[N+]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([OH:12])=O)=[CH:6][CH:5]=1)([O-])=O.[NH2:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19]([NH2:21])=[O:20].C1C=C[C:28]2N(O)N=N[C:29]=2[CH:30]=1.[CH3:35]CN(C(C)C)C(C)C.C(Cl)CCl>CN(C=O)C.CO>[C:29]([C:4]1[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10]([NH:15][C:16]2[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=2)[C:19]([NH2:21])=[O:20])=[O:12])=[CH:13][CH:14]=1)([CH3:28])([CH3:30])[CH3:35]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
|
Name
|
|
Quantity
|
103.5 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
102.81 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
98.34 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
145.86 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred until reaction completion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice cold water
|
Type
|
CUSTOM
|
Details
|
MC (10%), separated organic layer
|
Type
|
WASH
|
Details
|
sequentially washed with aqueous sodium bicarbonate, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
The solvent was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was purified flash chromatography on silica gel (MeOH:MC=1:9-2:8)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(OCC(=O)NC=2C=C(C(=O)N)C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |